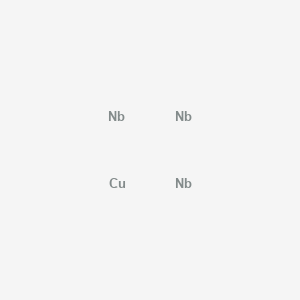
Copper;niobium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper and niobium are two elements that, when combined, form a compound with unique properties and applications. Copper is a highly conductive metal known for its electrical and thermal conductivity, while niobium is a transition metal known for its strength and resistance to corrosion. The combination of these two elements results in a compound that leverages the best properties of both metals, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of copper-niobium compounds can be achieved through various methods. One common method involves mechanical alloying, where copper and niobium powders are mixed and subjected to high-energy ball milling. This process results in the formation of a fine, homogeneous mixture of the two metals .
Another method involves the use of a light-gas gun to synthesize copper-coated niobium alloys. This technique involves shock wave loading, which creates high-temperature and high-pressure conditions, leading to the formation of the desired alloy .
Industrial Production Methods: In industrial settings, copper-niobium alloys are often produced through powder metallurgy. This process involves grinding copper and niobium powders, mechanically alloying them, and then heat treating the mixture to achieve the desired properties . The resulting alloy typically contains niobium deposits within a copper matrix, providing a balance of strength and conductivity.
Analyse Chemischer Reaktionen
Types of Reactions: Copper-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, niobium can react with halogens such as fluorine, chlorine, bromine, and iodine to form niobium halides . Copper, on the other hand, can react with nitric acid to form copper nitrate, nitrogen dioxide, and water .
Common Reagents and Conditions: Common reagents used in reactions involving copper-niobium compounds include halogens for niobium and acids like nitric acid for copper. These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed: The major products formed from reactions involving copper-niobium compounds include niobium halides (e.g., niobium pentafluoride) and copper nitrates. These products are valuable in various applications, including catalysis and materials science.
Wissenschaftliche Forschungsanwendungen
Copper-niobium compounds have a wide range of scientific research applications. In the field of superconductivity, copper-niobium alloys are used to create superconducting magnets for particle accelerators and medical imaging devices . These alloys provide the necessary thermal stability and conductivity required for high-performance superconducting applications.
In materials science, copper-niobium compounds are used to develop high-strength, corrosion-resistant materials for aerospace and industrial applications . Additionally, these compounds are being explored for their potential in quantum computing and advanced electronics .
Wirkmechanismus
The mechanism of action of copper-niobium compounds is primarily based on their unique combination of properties. Copper provides excellent electrical and thermal conductivity, while niobium contributes strength and resistance to corrosion. This combination allows the compound to perform effectively in demanding environments, such as high-temperature superconductors and advanced electronic devices .
At the molecular level, the interaction between copper and niobium atoms creates a stable structure that can withstand extreme conditions. The presence of niobium in the compound also helps to stabilize the superconducting state by spreading out any localized heating, preventing the material from losing its superconducting properties .
Vergleich Mit ähnlichen Verbindungen
Copper-niobium compounds can be compared to other similar compounds, such as copper-titanium and copper-tantalum alloys. While all these compounds offer a combination of strength and conductivity, copper-niobium stands out due to its superior thermal stability and resistance to corrosion .
List of Similar Compounds:- Copper-titanium (Cu-Ti)
- Copper-tantalum (Cu-Ta)
- Copper-tin-niobium (Cu-Sn-Nb)
- Niobium-titanium (Nb-Ti)
Each of these compounds has its own unique properties and applications, but copper-niobium is particularly valued for its use in superconducting applications and high-strength materials .
Eigenschaften
CAS-Nummer |
63394-36-5 |
|---|---|
Molekularformel |
CuNb3 |
Molekulargewicht |
342.27 g/mol |
IUPAC-Name |
copper;niobium |
InChI |
InChI=1S/Cu.3Nb |
InChI-Schlüssel |
PHXVFQHHSDYVTA-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Nb].[Nb].[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid](/img/structure/B14510837.png)
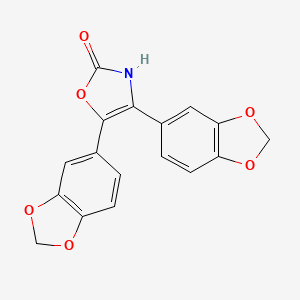

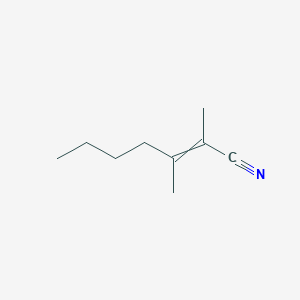
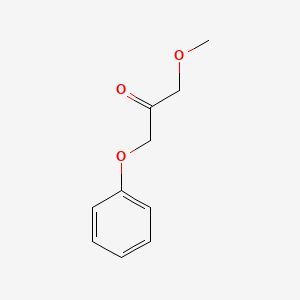


![1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol](/img/structure/B14510881.png)
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)

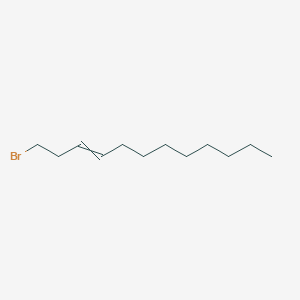
![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)
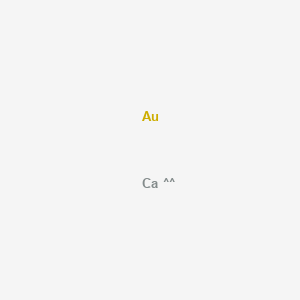
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
